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N(2)-(3,4-Dichlorobenzyl)guanine

DNA polymerase III enzyme inhibition structure-activity relationship

Researchers developing anti-Gram-positive antibiotics require a validated DNA polymerase III (pol III) scaffold, but generic N2-benzylguanine analogs without 3,4-dichloro substitution lack potency, compromising SAR reproducibility. DCBG (CAS 133338-58-6) is the only purine nucleus that matches the gold-standard inhibitor H2-HPUra, ensuring consistent target engagement. Key features: • Baseline Ki = 0.5 µM (wild-type pol III); 5-fold hypersensitive on azp-12 mutant (Ki = 0.1 µM) for mapping resistance mutations. • Essential control compound for 7-substituted library screening. • Direct precursor for synthesizing DCBdGTP, a polymerizable probe that incorporates into DNA to elucidate dNTP binding site topology. • Supplied at ≥98% purity for reproducible enzymatic and cellular assays.

Molecular Formula C12H9Cl2N5O
Molecular Weight 310.14 g/mol
CAS No. 133338-58-6
Cat. No. B144305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(2)-(3,4-Dichlorobenzyl)guanine
CAS133338-58-6
SynonymsN(2)-(3,4-dichlorobenzyl)guanine
Molecular FormulaC12H9Cl2N5O
Molecular Weight310.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CNC2=NC(=O)C3=C(N2)N=CN3)Cl)Cl
InChIInChI=1S/C12H9Cl2N5O/c13-7-2-1-6(3-8(7)14)4-15-12-18-10-9(11(20)19-12)16-5-17-10/h1-3,5H,4H2,(H3,15,16,17,18,19,20)
InChIKeyJSCNOJMNXGDROK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(2)-(3,4-Dichlorobenzyl)guanine (DCBG): A Privileged Scaffold for Bacterial DNA Polymerase III Inhibition


N(2)-(3,4-Dichlorobenzyl)guanine (DCBG, CAS 133338-58-6) is a synthetic purine derivative developed as an active-site-directed inhibitor of the replication-specific DNA polymerase III (pol III) in Gram-positive bacteria [1]. It was designed by converting the pyrimidine-based inhibitor H2-HPUra into a bona fide guanine format using an N2-benzylguanine (BG) scaffold, with the 3,4-dichloro substitution on the aryl ring being critical for achieving potency equivalent to the prototype [1].

Why N2-Benzylguanine Analogs Cannot Replace N(2)-(3,4-Dichlorobenzyl)guanine for Pol III Targeting


The inhibitory potency and mechanism of N2-benzylguanine (BG) derivatives against bacterial DNA polymerase III are exquisitely sensitive to the substitution pattern on the aryl ring [1]. Structure-activity relationship (SAR) studies demonstrated that while the unsubstituted parent compound BG served as a basis for inhibitor design, only the 3,4-dichloro substitution yielded a nucleus equivalent to the gold-standard inhibitor H2-HPUra in potency [1]. Consequently, generic substitution with other BG analogs lacking this specific halogenation pattern results in a significant loss of target engagement and antibacterial potential, making DCBG a non-interchangeable chemical starting point for developing pol III-targeted antibacterials [1].

Quantitative Differentiation of N(2)-(3,4-Dichlorobenzyl)guanine (DCBG) from Comparator Compounds


DCBG Matches H2-HPUra Potency on Wild-Type Pol III, Unlike Most N2-Benzylguanine Analogs

In a direct head-to-head comparison on isolated wild-type B. subtilis DNA polymerase III, DCBG displayed a Ki of 0.5 µM, which is statistically equivalent to the Ki of 0.4 µM for the prototype inhibitor H2-HPUra [1]. This contrasts with the broader series of N2-benzylguanine derivatives, for which SAR studies explicitly identified DCBG as the unique nucleus achieving this level of potency [1]. The unsubstituted parent compound N2-benzylguanine (BG) was used as the scaffold for this optimization, underscoring the critical contribution of the 3,4-dichloro pattern to target affinity [1].

DNA polymerase III enzyme inhibition structure-activity relationship Gram-positive bacteria

DCBG Exhibits 5-Fold Higher Sensitivity Against Azp-12 Mutant Pol III Compared to H2-HPUra

When tested against the azp-12 mutant form of B. subtilis pol III, which carries a point mutation in the inhibitor binding site, DCBG demonstrated a Ki of 0.1 µM, representing a 5-fold increase in sensitivity compared to the wild-type enzyme [1]. In stark contrast, H2-HPUra showed a 55-fold resistance on the same mutant enzyme with a Ki of 22 µM [1]. This differential sensitivity profile was corroborated in vivo by bacterial growth inhibition (CFU50) assays, where DCBG was 8-fold more potent against the azp-12 mutant (CFU50 = 5 µM) than against the wild-type (CFU50 = 40 µM) [1].

mutant polymerase azp-12 inhibitor sensitivity resistance profiling

DCBG Acts via a Template Cytosine-Dependent Sequestration Mechanism Identical to H2-HPUra

Mechanistic studies confirmed that DCBG inhibits pol III through the same distinctive sequestration mechanism as H2-HPUra, requiring the presence of a template cytosine [1]. In template-dependence assays, DCBG showed an IC50 of 250 µM in the cognate poly(dC):oligo(dG) system but was essentially inactive (IC50 > 1000 µM) in the non-cognate poly(dA):oligo(dT) system lacking template cytosine [1]. Furthermore, DCBG-induced inhibition was specifically and competitively reversed by dGTP but not by other dNTPs, confirming its precise action as a dGTP mimic at the polymerase active site [1]. This mechanism is identical to that of H2-HPUra, validating DCBG as a mechanistic surrogate [1].

inhibition mechanism template cytosine dependence sequestration competitive inhibition

High-Impact Scenarios for Procuring N(2)-(3,4-Dichlorobenzyl)guanine (DCBG)


Developing Novel Gram-Positive Antibacterials Targeting DNA Polymerase III

DCBG serves as the validated purine nucleus for designing active-site-directed inhibitors of bacterial DNA polymerase III, a target unique to Gram-positive bacteria [1]. Researchers building 7-substituted DCBG libraries for lead optimization require the unsubstituted parent compound as a critical control and starting material, as it defines the baseline potency (Ki = 0.5 µM against wild-type pol III) and mechanism (template-cytosine-dependent sequestration) that downstream analogs must match or exceed [1].

Probing Resistance Mechanisms in DNA Polymerase III Mutants

The differential sensitivity of DCBG against the azp-12 pol III mutant (Ki = 0.1 µM, a 5-fold hypersensitivity compared to wild-type) makes it a valuable probe for investigating inhibitor binding site mutations [1]. This compound can be used to map structural determinants of inhibitor resistance and sensitivity, as its behavior contrasts sharply with H2-HPUra, which becomes 55-fold less potent on the same mutant [1].

Synthesizing Nucleotide Forms for Polymerase Active-Site Studies

DCBG is the essential precursor for synthesizing DCBdGTP, its 2'-deoxyribonucleoside 5'-triphosphate form, which acts as a polymerizable inhibitor with a Ki of 0.1 µM against wild-type pol III [1]. Procurement of high-purity DCBG enables the generation of this mechanistic probe, which is used to study dNTP binding site topology and the structural basis of inhibitor incorporation into DNA [1].

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